5-ethyl-N-(3-hydroxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
5-ethyl-N-(3-hydroxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a hydroxyphenyl group and a phenyl group, which contribute to its unique chemical properties.
Properties
Molecular Formula |
C17H16N4O2 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
5-ethyl-N-(3-hydroxyphenyl)-1-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-2-15-16(17(23)18-12-7-6-10-14(22)11-12)19-20-21(15)13-8-4-3-5-9-13/h3-11,22H,2H2,1H3,(H,18,23) |
InChI Key |
MGZUNSATEPZJRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(3-hydroxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a substitution reaction, where a hydroxyphenyl derivative reacts with the triazole intermediate.
Formation of the Carboxamide Group: The carboxamide group is typically formed by reacting the triazole intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group in the compound can undergo oxidation to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-ethyl-N-(3-hydroxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(3-hydroxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The triazole ring and hydroxyphenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-1H-1,2,3-triazole-4-carboxamide
- N-(3-hydroxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
5-ethyl-N-(3-hydroxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the ethyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
